molecular formula C15H16N2O4S B5698122 N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5698122
M. Wt: 320.4 g/mol
InChI Key: IAQSCMHNTDDHMB-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a sulfonamide group attached to a benzene ring, with an isopropylphenyl substituent. Its unique structure makes it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide typically involves the following steps:

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: Finally, the sulfonyl chloride intermediate is reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Reduction: Formation of N-(2-isopropylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, leading to competitive inhibition.

Comparison with Similar Compounds

    N-(2-isopropylphenyl)-4-aminobenzenesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(2-isopropylphenyl)-4-chlorobenzenesulfonamide: A similar compound with a chlorine substituent instead of a nitro group.

Uniqueness: N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for further chemical modifications, while the sulfonamide group provides potential antimicrobial properties.

Properties

IUPAC Name

4-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQSCMHNTDDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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